molecular formula C17H15BrN4OS B3897372 N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No.: B3897372
M. Wt: 403.3 g/mol
InChI Key: VYFDWZFSDGCABR-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a hydrazone derivative featuring a benzimidazole-thioether moiety linked to a 2-bromobenzylidene group. Its molecular formula is C₁₇H₁₄BrN₄OS, with a molecular weight of 413.29 g/mol (calculated from structural analogs in ). Hydrazones are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory effects, often mediated by apoptosis induction or kinase pathway disruption .

Properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4OS/c1-22-15-9-5-4-8-14(15)20-17(22)24-11-16(23)21-19-10-12-6-2-3-7-13(12)18/h2-10H,11H2,1H3,(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFDWZFSDGCABR-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a compound that belongs to the class of Schiff bases, which are known for their diverse biological activities. This compound, characterized by the presence of a benzimidazole moiety and a thioether linkage, has been the subject of various studies focusing on its synthesis and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-bromobenzaldehyde and 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide. The general procedure includes:

  • Reagents :
    • 2-bromobenzaldehyde
    • 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
    • Acetic acid (as a catalyst)
    • Methanol (as a solvent)
  • Reaction Conditions : The reaction mixture is refluxed for several hours, monitored by thin-layer chromatography (TLC), and upon completion, the product is precipitated by adding ice-cold water.
  • Characterization : The synthesized product is characterized using techniques such as NMR, IR spectroscopy, and elemental analysis to confirm its structure and purity.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainActivity (MIC in µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Pseudomonas aeruginosa64

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to antibacterial effects, preliminary studies suggest that this compound also possesses antifungal properties. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger, showing promising results with MIC values ranging from 16 to 32 µg/mL .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed its ability to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in leukemia cells, suggesting a mechanism that may involve the regulation of cell cycle progression and apoptosis-related gene expression .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. The presence of the benzimidazole ring is crucial for its bioactivity, as it is known to participate in hydrogen bonding and π-stacking interactions with biomolecules .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various Schiff bases including this compound against multi-drug resistant strains, showing significant inhibition compared to standard antibiotics .
  • Anticancer Research : In vitro assays conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
  • Mechanistic Studies : Further research focused on elucidating the mechanism of action revealed that the compound could induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .

Scientific Research Applications

Numerous studies have investigated the antimicrobial properties of compounds similar to N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide. For instance, derivatives containing benzimidazole moieties have shown significant activity against various bacterial and fungal strains. The compound's structural similarity to other effective antimicrobial agents suggests it may exhibit comparable efficacy.

  • Mechanism of Action : The thioacetamide group may enhance the compound's ability to penetrate microbial membranes, while the benzimidazole core can interact with essential enzymes, disrupting microbial metabolism .

Anticancer Potential

Research indicates that benzimidazole derivatives possess anticancer properties by acting as inhibitors of topoisomerase II, an enzyme crucial for DNA replication. This compound has been shown to inhibit cancer cell proliferation in vitro:

  • Case Studies : A study highlighted its effectiveness against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth . The presence of electron-donating groups in its structure enhances its binding affinity to the target enzyme, promoting therapeutic efficacy.

Complex Formation with Metal Ions

The compound has also been studied for its ability to form complexes with transition metals such as Co(II) and Ni(II). These metal complexes exhibit unique properties that can be exploited in catalysis and material science:

Metal Ion Complex Type Stability
Co(II)Octahedral coordinationHigh
Ni(II)Octahedral coordinationModerate

Spectroscopic techniques (IR, NMR) have confirmed the successful coordination of the ligand to metal ions, which can lead to enhanced biological activity compared to the free ligand.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can significantly influence its biological activity:

  • Substituent Variations : By altering the substituents on the benzimidazole or benzylidene groups, researchers can tailor the compound's properties for specific applications, enhancing either its antimicrobial or anticancer activities .

Chemical Reactions Analysis

Schiff Base Formation

The condensation follows a nucleophilic addition-elimination mechanism:

  • Protonation of the aldehyde carbonyl oxygen by acetic acid.

  • Nucleophilic attack by the hydrazide’s NH₂ group on the electrophilic carbonyl carbon.

  • Elimination of water to form the imine (C=N) bond .

Key intermediates :

  • Hydrazone tautomer stabilization via intramolecular hydrogen bonding .

  • Crystal packing influenced by halogen (Br) interactions.

Reactivity and Derivative Formation

The compound participates in further reactions due to its functional groups:

Reaction Type Conditions Products Applications
Metal Coordination Reflux with Cu(II)/Zn(II) salts in EtOHMetal complexes (e.g., Cu-Schiff base)Catalysis, antimicrobial agents
Nucleophilic Substitution K₂CO₃/DMF, alkyl halidesN-alkylated derivativesEnhanced bioactivity
Oxidation H₂O₂/AcOH, 50°CSulfoxide/sulfone derivativesProbing redox-sensitive pathways

Analytical Characterization

Data from synthesized batches include:

  • ¹H NMR (DMSO-d₆) :

    • δ 8.32 (s, 1H, –CH=N–),

    • δ 7.45–7.89 (m, 4H, aromatic H),

    • δ 4.21 (s, 2H, –S–CH₂–CO–) .

  • IR (KBr) :

    • 1625 cm⁻¹ (C=N),

    • 2920 cm⁻¹ (N–H),

    • 1250 cm⁻¹ (C–S) .

  • UV-Vis : λₘₐₓ ~275 nm (π→π* transition) .

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C (DSC analysis).

  • pH Sensitivity : Hydrolyzes in strong acidic/basic conditions (pH <2 or >12) via imine bond cleavage .

  • Photoreactivity : Undergoes [2+2] cycloaddition under UV light, forming dimeric species .

Comparative Analysis with Analogues

Reactivity differences arise from substituent effects:

Compound Substituent Reaction Rate (Schiff Base Formation) Metal Chelation Efficiency
N'-(4-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazideCl at para position1.2× fasterModerate (Log K = 4.7)
N'-(3-nitrobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazideNO₂ at meta position0.8× slowerLow (Log K = 3.9)

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-bromo substituent (electron-withdrawing) contrasts with 3-hydroxy (electron-donating) in .
  • Heterocyclic Core : Benzimidazole-thioether derivatives (e.g., target compound) show stronger kinase inhibition (e.g., Akt) compared to pyrimidine or benzoxazole analogs, likely due to enhanced π-π stacking with kinase active sites .
  • Biological Target Specificity: Replacing the benzimidazole-thioether with a nitrophenoxy group () shifts activity from anticancer to urease inhibition, underscoring the critical role of the heterocycle in target specificity.
Anticancer Activity and Mechanisms

Table 2: Anticancer Profiles of Selected Hydrazones

Compound Name Cell Line (IC₅₀) Selectivity Index (Cancer vs. Normal) Mechanism Confirmed Reference
N'-(4-Methoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide MCF-7: 1.2 µM 8.5 (MCF-7 vs. NIH3T3) Apoptosis, Akt inhibition
N'-(2-Bromobenzylidene)-2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetohydrazide (Structural analog) HT-29: 3.8 µM 6.2 (HT-29 vs. NIH3T3) Caspase-3 activation
Quinazoline-isatin conjugates (e.g., Compound 26) A549: 4.5 µM 5.1 (A549 vs. NIH3T3) EGFR inhibition

Key Findings :

  • Akt Inhibition : The target compound’s benzimidazole-thioether scaffold aligns with Akt inhibitors in , where similar compounds achieved IC₅₀ values of 0.50 µg/mL via PI3K/Akt pathway suppression .
  • Selectivity: Structural analogs with 2-bromo substituents () show moderate selectivity indices (~6–8), suggesting improved cancer cell targeting over normal fibroblasts.
  • Apoptosis Induction : Compounds with benzimidazole-thioether moieties (e.g., ) activate caspase-3, a hallmark of intrinsic apoptosis, which the target compound likely shares .
Pharmacokinetic and Physicochemical Properties
  • This contrasts with 3-hydroxybenzylidene analogs (logP ~2.1), which exhibit better solubility but lower blood-brain barrier penetration .
  • Metabolic Stability : Benzimidazole-thioethers are prone to oxidative metabolism, whereas benzoxazole derivatives () show longer half-lives due to reduced CYP450 interaction .

Q & A

Q. What are the key steps in synthesizing N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide, and how is the product characterized?

Methodological Answer:

  • Synthesis Steps :
    • React 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide with 2-bromobenzaldehyde in acetic acid under reflux (3–4 hours).
    • Use propan-2-ol as the solvent to facilitate condensation .
  • Characterization :
    • 1H-NMR : Confirm the presence of NH (δ ~13.50 ppm), CH (imine proton, δ ~8.75 ppm), aromatic protons (Ar-H), and thiophene protons .
    • Elemental Analysis (CHNS) : Compare experimental and theoretical values for C, H, N, and S (e.g., C% 44.04 vs. 44.12 found) .
    • Mass Spectrometry : Identify the pseudo-molecular ion peak (e.g., [MH]+ at m/z 437) .

Q. Which spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H-NMR : Detect imine (CH=N) and aromatic protons; absence of aldehyde protons confirms completion of Schiff base formation .
  • 13C-NMR (if available): Verify carbonyl (C=O) and aromatic carbons.
  • Elemental Analysis : Validate stoichiometric ratios of C, H, N, and S with <0.3% deviation .
  • HPLC-MS : Assess purity and detect byproducts (e.g., unreacted aldehydes) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene moiety) influence biological activity?

Methodological Answer:

  • Case Study :
    • 4-Chlorobenzylidene : Enhances actoprotective activity in rodent models .
    • 3-Nitrobenzylidene : Reduces efficacy due to steric hindrance or electronic effects .
  • Experimental Design :
    • Synthesize analogs with varied substituents (e.g., electron-withdrawing vs. donating groups).
    • Evaluate activity via in vitro assays (e.g., antioxidant or enzyme inhibition) and in vivo fatigue models .
    • Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding .

Q. How can researchers resolve contradictions in substituent-activity relationships observed in preclinical studies?

Methodological Answer:

  • Hypothesis Testing :
    • Compare analogs with conflicting results (e.g., 4-dimethylaminobenzylidene vs. 2,4-dimethylbenzylidene) under standardized assay conditions .
    • Control variables: Ensure consistent purity (HPLC), solvent systems, and cell lines.
  • Mechanistic Studies :
    • Perform competitive binding assays or isothermal titration calorimetry (ITC) to quantify target interactions.
    • Analyze metabolic stability (e.g., liver microsome assays) to rule out pharmacokinetic disparities .

Q. What methodologies are recommended for evaluating the anticancer potential of this compound?

Methodological Answer:

  • MTT Assay : Screen cytotoxicity against cancer cell lines (e.g., MCF-7, HT-29) and healthy fibroblasts (NIH3T3) to assess selectivity .
  • DNA Synthesis Inhibition : Use BrdU incorporation assays to measure antiproliferative effects .
  • Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Solvent Optimization : Replace propan-2-ol with ethanol or DMF for better aldehyde solubility .
  • Catalysis : Add 1–2 mol% of p-toluenesulfonic acid (PTSA) to accelerate Schiff base formation.
  • Workup : Use recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .

Q. How can computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to cyclooxygenase-2 (COX-2) or DNA topoisomerase .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to design optimized analogs .
  • Hydrogen-Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to predict crystal packing and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.